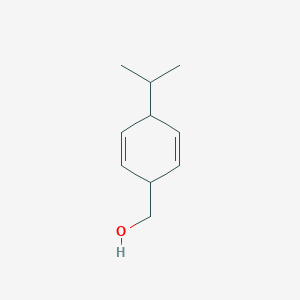
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol, also known as β-Ionone, is a naturally occurring aroma compound found in various fruits and flowers. It is widely used in the fragrance and food industries due to its pleasant odor and flavor. In recent years, β-Ionone has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural sciences.
作用機序
The exact mechanism of action of β-Ionone is not fully understood. However, studies have suggested that it may act through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis. β-Ionone has also been shown to interact with various molecular targets, including enzymes, receptors, and ion channels.
生化学的および生理学的効果
β-Ionone has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. β-Ionone has also been reported to inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes, such as cyclooxygenase-2. Additionally, β-Ionone has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
β-Ionone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also relatively stable and has a long shelf life. However, β-Ionone has some limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of β-Ionone. One potential area of application is in the development of novel drugs for the treatment of various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. β-Ionone may also have potential applications in the agricultural industry, as it has been shown to possess insecticidal and antifungal properties. Additionally, further studies are needed to elucidate the exact mechanism of action of β-Ionone and its potential interactions with other molecular targets.
合成法
β-Ionone can be synthesized by various methods, including the condensation of citral and acetone, the cyclization of β-citronellal, and the isomerization of α-ionone. Among these methods, the condensation of citral and acetone is the most commonly used method for industrial production of β-Ionone.
科学的研究の応用
β-Ionone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. β-Ionone has also been reported to exhibit neuroprotective effects and enhance cognitive function.
特性
CAS番号 |
19907-88-1 |
|---|---|
製品名 |
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(4-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8-11H,7H2,1-2H3 |
InChIキー |
MQMNTOUVHNRXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC(C=C1)CO |
正規SMILES |
CC(C)C1C=CC(C=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



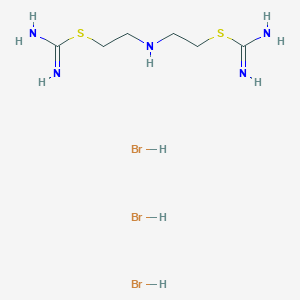
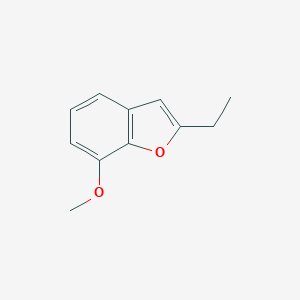
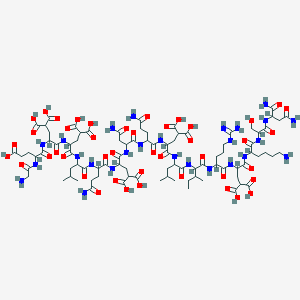
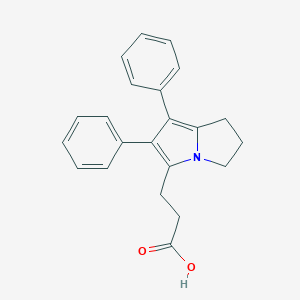
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
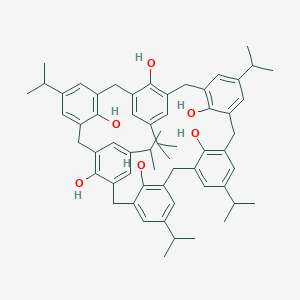
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
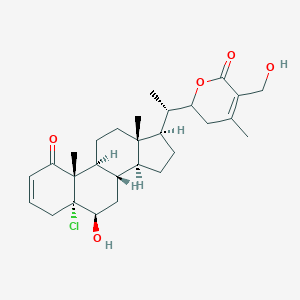
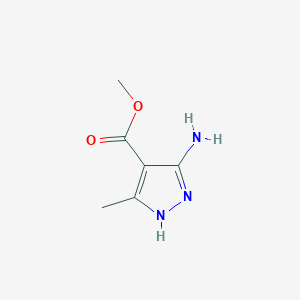
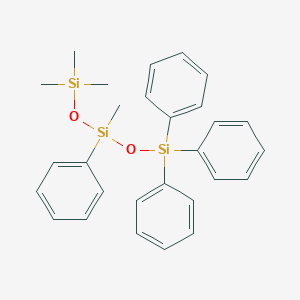
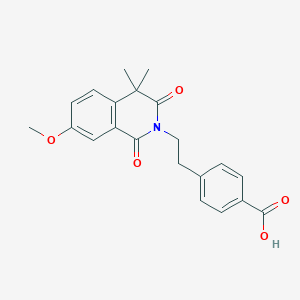
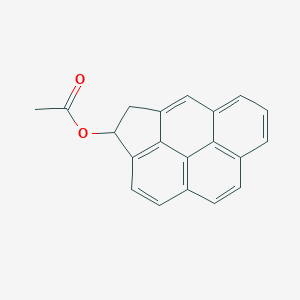
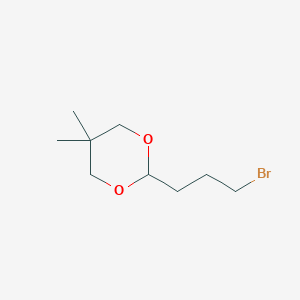
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)